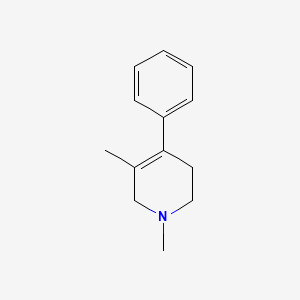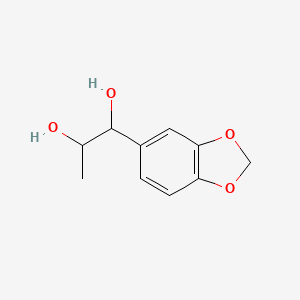
4-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is a chemical compound with the molecular formula C16H18N2O2. It is known for its unique structure, which includes two isocyanate groups attached to a cyclohexyl ring and a tolyl group. This compound is used in various industrial applications, particularly in the production of polyurethanes and other polymers .
Preparation Methods
The synthesis of 4-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate typically involves the reaction of 4-((2-aminocyclohexyl)methyl)-o-toluidine with phosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate groups. Industrial production methods often involve the use of large-scale reactors and stringent safety protocols due to the toxic nature of phosgene .
Chemical Reactions Analysis
4-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate undergoes various chemical reactions, including:
Scientific Research Applications
4-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is used in various scientific research applications, including:
Polymer Chemistry: It is a key intermediate in the synthesis of polyurethanes, which are used in foams, coatings, adhesives, and elastomers.
Pharmaceuticals: Isocyanates are used in the synthesis of various pharmaceutical compounds, including ureas and carbamates.
Materials Science: The compound is used in the development of advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 4-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
Similar compounds to 4-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate include:
2-Isocyanato-4-((2-isocyanatocyclohexyl)methyl)-1-methylcyclohexane: This compound has a similar structure but differs in the position of the isocyanate groups.
4-Isocyanato-2-((2-isocyanatocyclohexyl)methyl)-1-methylcyclohexane: Another isomer with a different arrangement of the isocyanate groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to its isomers .
Properties
CAS No. |
92612-73-2 |
|---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
1-isocyanato-4-[(2-isocyanatocyclohexyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C16H18N2O2/c1-12-8-13(6-7-15(12)17-10-19)9-14-4-2-3-5-16(14)18-11-20/h6-8,14,16H,2-5,9H2,1H3 |
InChI Key |
YXGBOYICWSIVCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2CCCCC2N=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


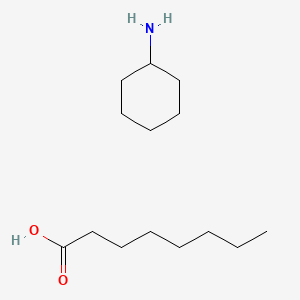
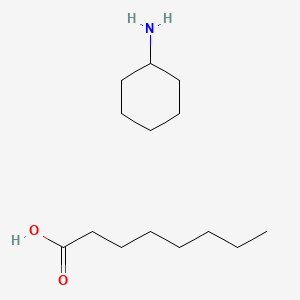
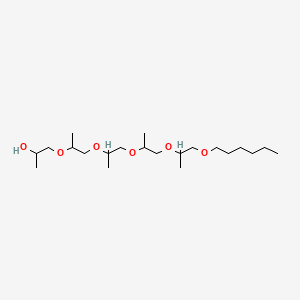
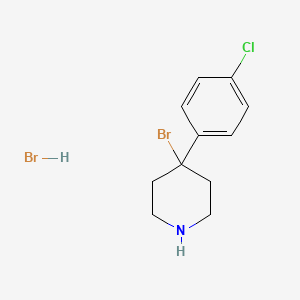

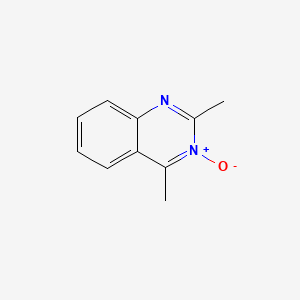
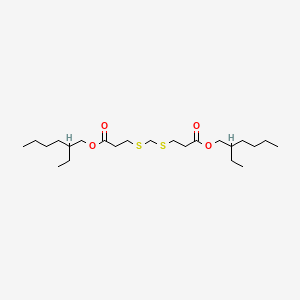
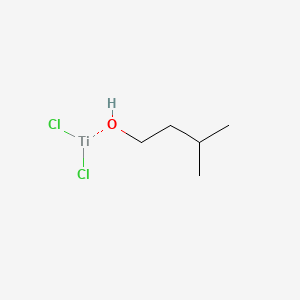
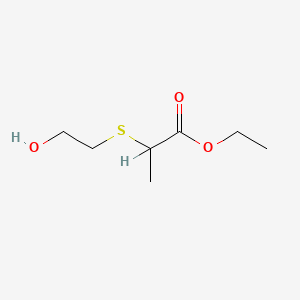
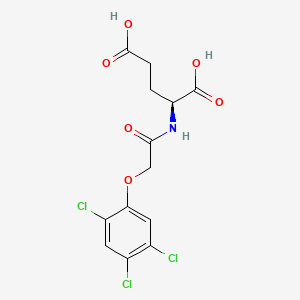

![2-[(2-Butoxyethoxy)methoxy]ethanol](/img/structure/B12666524.png)
